molecular formula C9H15N3O B13063585 (5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol

(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13063585
M. Wt: 181.23 g/mol
InChI Key: BATLHXNDLPPSKN-UHFFFAOYSA-N
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Description

(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-derived compound featuring a cyclobutyl substituent at the 5-position, an ethyl group at the 1-position, and a hydroxymethyl (-CH2OH) moiety at the 4-position of the triazole ring.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

(5-cyclobutyl-1-ethyltriazol-4-yl)methanol

InChI

InChI=1S/C9H15N3O/c1-2-12-9(7-4-3-5-7)8(6-13)10-11-12/h7,13H,2-6H2,1H3

InChI Key

BATLHXNDLPPSKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)CO)C2CCC2

Origin of Product

United States

Biological Activity

(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action.

  • Molecular Formula : C9H15N3O
  • Molecular Weight : 181.23 g/mol
  • IUPAC Name : (5-cyclobutyl-1-ethyltriazol-4-yl)methanol
  • Canonical SMILES : CCN1C(=C(N=N1)CO)C2CCC2

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro studies. Its potential applications include antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusModerate antibacterial activity
Escherichia coliInhibitory effects
Methicillin-resistant S. aureus (MRSA)Effective against resistant strains

These compounds typically demonstrate their activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have reported cytotoxic effects on human cancer cell lines such as HeLa and A549.

Cell Line IC50 (μM) Mechanism of Action Reference
HeLa30Induction of apoptosis
A54942Cell cycle arrest and apoptosis

The mechanism of action is believed to involve the induction of apoptosis and the disruption of cellular signaling pathways critical for cancer cell survival.

Study on Antimicrobial Efficacy

In a study evaluating various triazole derivatives for their antimicrobial efficacy, this compound was tested against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 μg/mL for certain strains, showcasing its potential as a lead compound in antibiotic development.

Study on Anticancer Properties

A detailed investigation into the anticancer effects revealed that treatment with this compound led to a marked decrease in cell proliferation in both HeLa and A549 cells. Flow cytometry analysis demonstrated an increase in the proportion of cells in the sub-G1 phase, indicating a rise in apoptotic cells post-treatment.

Scientific Research Applications

The compound (5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by scientific findings and case studies.

Chemical Properties and Structure

Molecular Formula : C7_{7}H10_{10}N4_{4}O

Molecular Weight : 154.17 g/mol

The compound features a triazole ring, which is known for its biological activity, particularly in antifungal and antimicrobial applications. Its structure allows for interactions with biological macromolecules, making it a candidate for drug development.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Research has shown that compounds similar to this compound exhibit significant antifungal activity against various pathogens. For instance, studies have demonstrated that triazole-based compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus species, which are common in clinical infections.

Antimicrobial Properties

Beyond antifungal effects, triazoles have been investigated for their broad-spectrum antimicrobial activity. Case studies indicate that this compound may inhibit bacterial growth by disrupting cell wall synthesis or function. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Pesticide Development

The unique structure of triazoles allows them to act as effective pesticides. Research has indicated that this compound can be utilized in formulating fungicides aimed at protecting crops from fungal diseases. Studies have shown that such compounds can significantly reduce the incidence of plant pathogens, thus improving crop yield and quality.

Cosmetic Formulations

Recent advancements in cosmetic science have highlighted the potential of triazole derivatives in skin care products due to their antimicrobial properties. The incorporation of this compound into formulations may enhance product stability and efficacy against microbial contamination.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsMechanism of Action
AntifungalCandida albicansInhibition of ergosterol synthesis
Aspergillus speciesDisruption of cell membrane integrity
AntimicrobialVarious bacteriaInhibition of cell wall synthesis
PesticidalPlant fungal pathogensInhibition of fungal growth

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited an IC50 value significantly lower than traditional antifungals, suggesting enhanced potency.

Case Study 2: Agricultural Impact

Research conducted by agricultural scientists demonstrated that applying triazole-based fungicides containing (5-Cyclobutyl-1-ethyl-1H-triazol) reduced fungal infections in crops by over 60%, leading to improved yields and reduced reliance on conventional chemical pesticides.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities References
(5-Cyclobutyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol 5-Cyclobutyl, 1-ethyl, 4-CH2OH C9H14N3O Not explicitly reported; inferred steric effects from cyclobutyl group
(2-(4-Fluorophenyl)-2H-triazol-4-yl)methanol 2-(4-Fluorophenyl), 4-CH2OH C9H8FN3O Mild α-glycosidase inhibition
(1-Benzyl-1H-triazol-4-yl)methanol 1-Benzyl, 4-CH2OH C10H11N3O Potent antimicrobial activity
(5-Methyl-2-phenyl-2H-triazol-4-yl)methanol 5-Methyl, 2-phenyl, 4-CH2OH C10H11N3O Synthetic intermediate; antimicrobial
(1-Ethyl-1H-triazol-5-yl)methanol (CID 12654350) 1-Ethyl, 5-H, 4-CH2OH C5H9N3O Structural data available (InChIKey: XLLCGSURMYBFPV)

Key Observations:

Ethyl vs.

Biological Activity Trends: Triazole-methanol derivatives exhibit diverse activities: α-glycosidase inhibition (e.g., ), antimicrobial action (e.g., ), and enzyme modulation (e.g., ). The target compound’s cyclobutyl substituent may confer unique interactions in these contexts. Carbaldehyde vs. Methanol: In , the 4-carbaldehyde analog (2b) showed higher α-glycosidase inhibition than the 4-methanol derivative (2a), suggesting that electronic effects (aldehyde vs. alcohol) critically modulate activity .

Synthetic Accessibility: The synthesis of triazole-methanol derivatives often employs azide-alkyne cycloaddition (e.g., ) or nucleophilic substitution (e.g., ). The cyclobutyl group in the target compound may require specialized reagents or conditions due to its strain.

Physicochemical and Structural Properties

Table 2: Molecular Properties and Interactions

Compound Molecular Weight Hydrogen Bonding Capacity Notable Intermolecular Interactions
(5-Cyclobutyl-1-ethyl-1H-triazol-4-yl)methanol 180.23 g/mol Donor: 1 (OH); Acceptor: 3 Predicted: C–H⋯O, O–H⋯N
(2-(4-Fluorophenyl)-2H-triazol-4-yl)methanol 193.18 g/mol Donor: 1; Acceptor: 4 Observed: C–H⋯O, C–F⋯π
(1-Benzyl-1H-triazol-4-yl)methanol 189.21 g/mol Donor: 1; Acceptor: 4 Observed: π-π stacking, C–H⋯N

Key Observations:

  • Hydrogen Bonding : The hydroxymethyl group in all compounds enables hydrogen bonding, critical for enzyme inhibition (e.g., α-glycosidase ).
  • Cyclobutyl Effects : The cyclobutyl group may reduce solubility compared to phenyl/benzyl analogs but enhance membrane permeability due to increased hydrophobicity.

Preparation Methods

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method to synthesize 1,2,3-triazoles with regioselectivity favoring 1,4-disubstituted triazoles. For this compound:

  • Step 1: Synthesis of an alkyne bearing the cyclobutyl substituent (e.g., cyclobutylacetylene).
  • Step 2: Reaction with an azide containing the ethyl substituent at N-1 or vice versa.
  • Step 3: Post-cycloaddition functionalization at C-4 to introduce the hydroxymethyl group.

This method provides high yields and regioselectivity and is supported by extensive literature on triazole synthesis.

Functionalization of Preformed Triazole Core

Alternatively, starting from a preformed 1-ethyl-1H-1,2,3-triazole scaffold, the cyclobutyl group can be introduced via nucleophilic substitution or cross-coupling reactions at C-5, followed by hydroxymethylation at C-4.

  • Hydroxymethylation is commonly achieved by reaction with formaldehyde or paraformaldehyde under basic or acidic conditions.
  • For example, (1-ethyl-1H-1,2,3-triazol-5-yl)methanol analogues are synthesized by treating the triazole with formaldehyde in aqueous or alcoholic solvents, often catalyzed by triethylamine or under reflux.

Mesylate Intermediate Route

In some analogues, the hydroxymethyl group is introduced via a mesylate intermediate:

  • The corresponding alcohol is converted to a mesylate using methanesulfonyl chloride and triethylamine in dichloromethane.
  • This mesylate can then be displaced by nucleophiles or further transformed to yield the hydroxymethyl functionality.

Representative Experimental Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 CuAAC to form 1,4-disubstituted triazole Cyclobutylacetylene + ethyl azide, Cu(I) catalyst, solvent (e.g., t-BuOH/H2O), room temp 80-95 High regioselectivity and yield
2 Hydroxymethylation Formaldehyde or paraformaldehyde, triethylamine, THF or ethanol, 20-140°C, 0.5-13 h 79-96 Conditions vary; elevated temp improves yield
3 Mesylation (if applicable) Methanesulfonyl chloride, triethylamine, dichloromethane, 0-20°C, 1-16 h 84-97 Intermediate step for further functionalization

Detailed Research Findings

  • Hydroxymethylation Efficiency: Studies show that hydroxymethylation of triazoles proceeds efficiently in the presence of triethylamine and formaldehyde, yielding high-purity products with yields up to 96% under mild conditions.
  • Mesylate Intermediates: Conversion of alcohols to mesylates using methanesulfonyl chloride in dichloromethane with triethylamine is a reliable method, achieving yields between 84-97% and facilitating subsequent substitution reactions.
  • Substituent Effects: The cyclobutyl group at C-5 is introduced prior to or during triazole ring formation, as direct substitution on the triazole ring is challenging due to aromatic stability. Cyclobutylacetylene derivatives are preferred starting materials for azide-alkyne cycloaddition.
  • Purification: Silica gel chromatography and recrystallization are commonly employed to isolate the final product with high purity.

Summary Table of Analogous Compound Preparations

Compound Key Synthetic Step Conditions Yield (%) Reference
(1-Ethyl-1H-1,2,3-triazol-5-yl)methanol Hydroxymethylation with formaldehyde THF, triethylamine, 20°C, 4 h 96
(5-Cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol CuAAC + hydroxymethylation Cu(I) catalysis, formaldehyde, reflux ~80-90
(1-Cyclopentyl-1H-1,2,3-triazol-4-yl)methanol Azide-alkyne cycloaddition Standard CuAAC conditions Not specified

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